1-methylazepane-2-carboxylic Acid
Overview
Description
1-Methylazepane-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H15NO2 It is a derivative of azepane, a seven-membered nitrogen-containing ring, with a carboxylic acid functional group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 6-amino-1-heptanol in the presence of methanol and a γ-Al2O3 catalyst under supercritical CO2 conditions at high temperatures (around 380°C) . This method ensures efficient cyclization, although lower temperatures may favor N- and O-methylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Methylazepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acid chloride.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces acid chlorides or other substituted derivatives.
Scientific Research Applications
1-Methylazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the nitrogen atom in the azepane ring can act as a nucleophile or base in various reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Methylpiperidine-2-carboxylic acid: Similar structure but with a six-membered ring.
Quinazoline-2-carboxylic acid: Contains a bicyclic structure with different functional groups.
Uniqueness: 1-Methylazepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered analogs
Properties
IUPAC Name |
1-methylazepane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-4-2-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXDILCCSWEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401646 | |
Record name | 1-methylazepane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5227-51-0 | |
Record name | 1-methylazepane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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